molecular formula C7H4BrN3O B11789049 3-Bromo-5-(pyridin-3-yl)-1,2,4-oxadiazole

3-Bromo-5-(pyridin-3-yl)-1,2,4-oxadiazole

Cat. No.: B11789049
M. Wt: 226.03 g/mol
InChI Key: URTQBEUNKGUCFK-UHFFFAOYSA-N
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Description

3-Bromo-5-(pyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a bromine atom, a pyridine ring, and an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(pyridin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromopyridine-2-carboxylic acid hydrazide with a suitable nitrile under acidic conditions to form the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The choice of solvents, catalysts, and purification techniques is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(pyridin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

    Cyclization and Coupling Reactions: The oxadiazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used under controlled conditions.

    Cyclization and Coupling Reactions: Catalysts like palladium on carbon (Pd/C) or copper iodide (CuI) are often employed in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-Bromo-5-(pyridin-3-yl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.

    Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals, enhancing the efficiency and specificity of these products.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(pyridin-3-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may act by inhibiting key enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to the modulation of target activity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-phenyl-1,2,4-oxadiazole: Similar structure but with a phenyl group instead of a pyridinyl group.

    3-Bromo-5-(pyridin-2-yl)-1,2,4-oxadiazole: Similar structure but with the pyridinyl group attached at a different position.

    3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole: Similar structure but with the pyridinyl group attached at a different position.

Uniqueness

3-Bromo-5-(pyridin-3-yl)-1,2,4-oxadiazole is unique due to the specific positioning of the pyridinyl group, which can influence its chemical reactivity and biological activity. The presence of the bromine atom also allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C7H4BrN3O

Molecular Weight

226.03 g/mol

IUPAC Name

3-bromo-5-pyridin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C7H4BrN3O/c8-7-10-6(12-11-7)5-2-1-3-9-4-5/h1-4H

InChI Key

URTQBEUNKGUCFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NO2)Br

Origin of Product

United States

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